3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester
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Overview
Description
3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester is a chemical compound with the molecular formula C19H29BO4. It is a boronic acid derivative, specifically a pinacol ester, which is commonly used in organic synthesis and catalysis. This compound is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids and their esters, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our pinacol ester) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group. In transmetalation, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway involving this compound . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The compound’s role in this reaction could potentially affect various downstream effects, depending on the specific context of the reaction.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Their hydrolysis rate is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The primary result of the action of 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of the compound, as it is susceptible to hydrolysis at physiological pH . Therefore, the compound’s action, efficacy, and stability need to be carefully considered when used for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups, interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
Boronic esters have been used in the synthesis of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials , suggesting potential roles in cellular redox processes.
Molecular Mechanism
Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This reaction can be catalyzed by various factors and may influence the interaction of the compound with biomolecules.
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and easy to purify, making them suitable for long-term studies .
Metabolic Pathways
Boronic esters are known to participate in various transformations, including oxidations, aminations, halogenations, and C-C bond formations .
Transport and Distribution
The properties of boronic esters suggest they could interact with various transporters or binding proteins .
Subcellular Localization
The properties of boronic esters suggest they could be directed to specific compartments or organelles based on their interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-(4-Carboethoxybutyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction to corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, and other electrophiles
Major Products Formed
Oxidation: Phenols
Reduction: Alcohols
Substitution: Various substituted phenylboronic acid derivatives
Scientific Research Applications
3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers.
Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Applied in the production of advanced materials, such as boron-containing polymers and catalysts .
Comparison with Similar Compounds
3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester can be compared with other similar boronic acid derivatives, such as:
Phenylboronic acid, pinacol ester: Commonly used in Suzuki-Miyaura reactions but lacks the extended alkyl chain present in this compound.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of the carboethoxybutyl group, leading to different reactivity and applications.
4-Ethoxycarbonylphenylboronic acid: Similar structure but with an ethoxycarbonyl group, used in various coupling reactions .
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-6-22-17(21)13-8-7-10-15-11-9-12-16(14-15)20-23-18(2,3)19(4,5)24-20/h9,11-12,14H,6-8,10,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVIBZJBLFIXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCCCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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